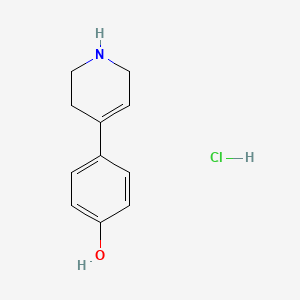

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride

Vue d'ensemble

Description

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride, also known as THPP, is an organic compound with the empirical formula C11H14ClNO . It has a molecular weight of 211.69 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of this compound is Cl.Oc1ccc(cc1)C2=CCNCC2 . The InChI key is ITGZFANLOBAXER-UHFFFAOYSA-N .Applications De Recherche Scientifique

Phenolic Compounds in Biological Activities

Phenolic compounds like 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride have garnered attention due to their versatile biological and pharmacological effects. Chlorogenic Acid (CGA), a phenolic acid, exemplifies these activities through its roles as an antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective agent. Such compounds are naturally found in green coffee extracts and tea and are speculated to significantly impact lipid and glucose metabolism regulation. This suggests a broader potential for phenolic compounds, including this compound, in treating metabolic disorders like cardiovascular disease, diabetes, and obesity, while also offering protective effects against chemical-induced injuries (Naveed et al., 2018).

Neuroprotective Research and Environmental Factors

The study of environmental factors on neurodegenerative diseases has highlighted the importance of early-life exposure to chemicals, including neurotoxins similar to this compound. Compounds like MPTP have been linked to the degeneration of dopamine neurons in the substantia nigra, suggesting a critical role of environmental neurotoxins in diseases like Parkinson's. This underscores the need for further research into the neuroprotective properties of phenolic compounds against environmental neurotoxins (Landrigan et al., 2005).

Antimicrobial and Food Preservation Applications

Research into natural product-based compounds for antimicrobial food preservation has identified phenolic compounds as promising candidates. These substances, including this compound, offer potential as natural food additives to replace synthetic antibiotics, thereby reducing medicinal costs and improving food safety (Galal, 2006).

Analytical and Pharmacological Significance

The analytical and pharmacological exploration of phenolic compounds reveals their importance in modern medicine. These compounds exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. This highlights the therapeutic potential of phenolic compounds like this compound in healthcare, emphasizing the need for advanced analytical techniques for their identification and quantification (Patel, 2022).

Safety and Hazards

Mécanisme D'action

Target of Action

Related compounds such as mptp have been shown to selectively target dopaminergic neurons . These neurons play a crucial role in the regulation of movement and coordination.

Mode of Action

Similar compounds like mptp have been shown to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage .

Biochemical Pathways

Related compounds such as mptp have been shown to block the mitochondrial complex i, leading to mitochondrial dysfunction .

Pharmacokinetics

Related compounds like mptp are known to cross the blood-brain barrier (bbb) and selectively target dopaminergic neurons .

Result of Action

Related compounds like mptp have been shown to cause dopaminergic neuronal damage in the striatum and substantia nigra .

Propriétés

IUPAC Name |

4-(1,2,3,6-tetrahydropyridin-4-yl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-5,12-13H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGZFANLOBAXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585845 | |

| Record name | 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90684-15-4 | |

| Record name | 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

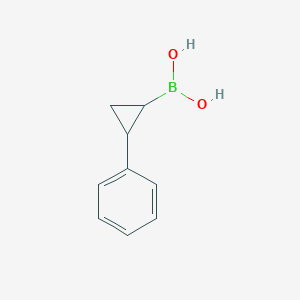

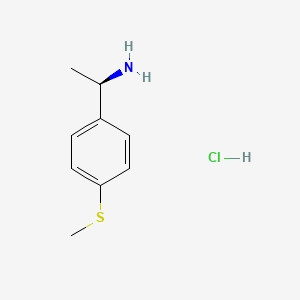

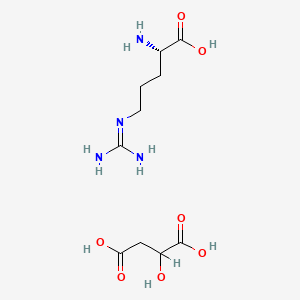

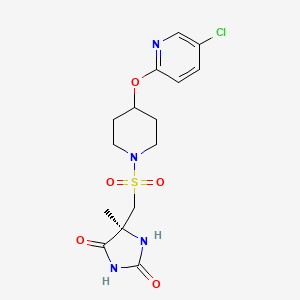

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

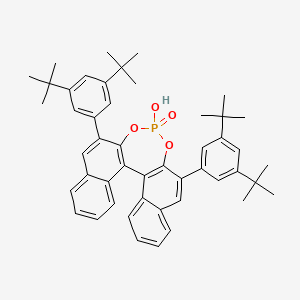

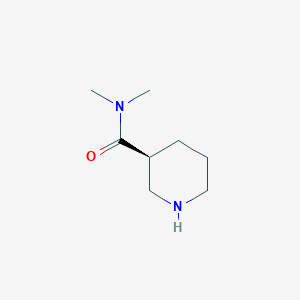

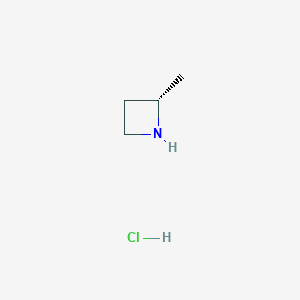

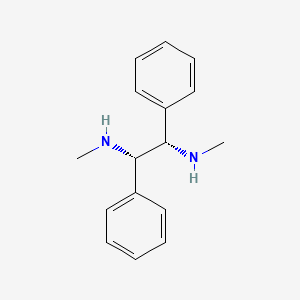

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B3024236.png)